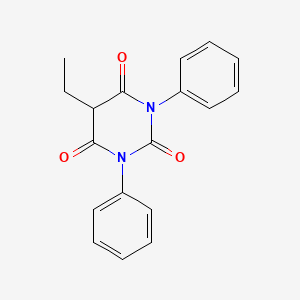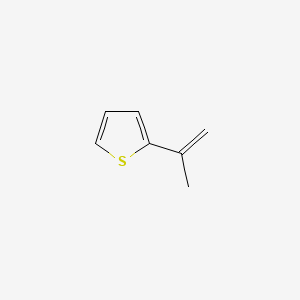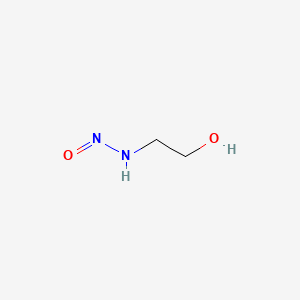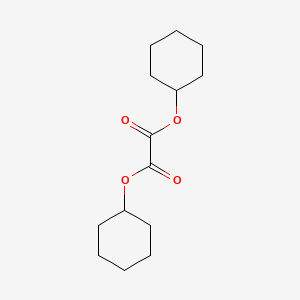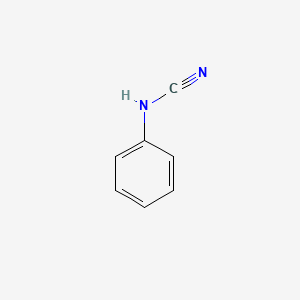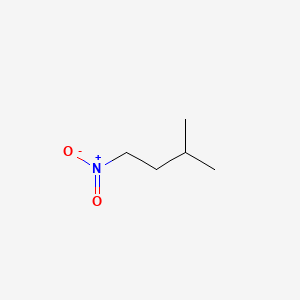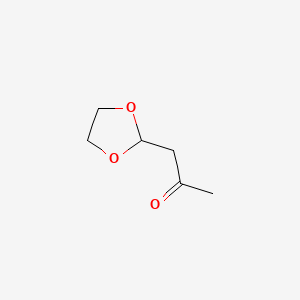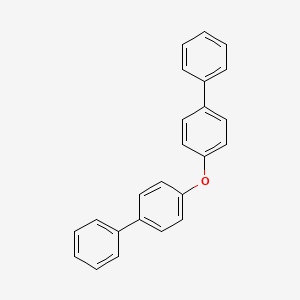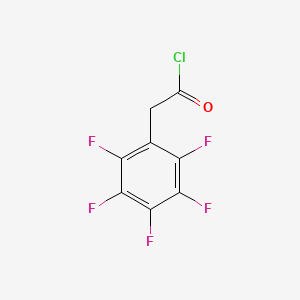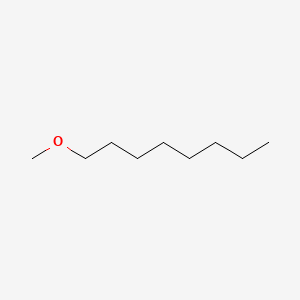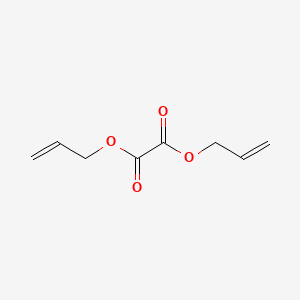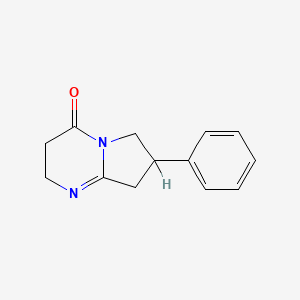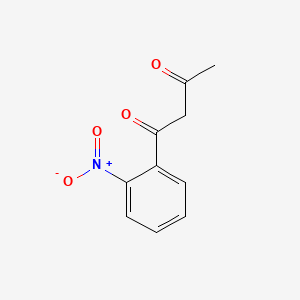
1-(2-nitrophenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-(o-nitrophenyl)-, also known as 1-(2-nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a butanedione backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-(o-nitrophenyl)- can be synthesized through the reaction of 2-nitroacetophenone with ethanoic anhydride in the presence of sulfuric acid . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product. The synthetic route can be summarized as follows:
Reactants: 2-nitroacetophenone, ethanoic anhydride, sulfuric acid
Reaction Conditions: Heating
Industrial Production Methods
Industrial production methods for 1,3-butanedione, 1-(o-nitrophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of the compound.
Análisis De Reacciones Químicas
1,3-Butanedione, 1-(o-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions and their conditions are as follows:
Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent such as ethanol or tetrahydrofuran (THF)
Products: Reduced derivatives of the compound
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent such as dichloromethane (DCM) or acetonitrile (ACN)
Products: Substituted derivatives of the compound
Aplicaciones Científicas De Investigación
1,3-Butanedione, 1-(o-nitrophenyl)- has a wide range of applications in scientific research . Some of its notable applications include:
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biochemical Assays: Utilized in assays to study enzyme kinetics and inhibition.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1,3-butanedione, 1-(o-nitrophenyl)- involves its interaction with molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
1,3-Butanedione, 1-(o-nitrophenyl)- can be compared with other similar compounds such as 1,3-butanedione, 1-(p-nitrophenyl)- . While both compounds share a similar butanedione backbone, the position of the nitro group (ortho vs. para) significantly affects their chemical properties and reactivity. Some similar compounds include:
- 1,3-Butanedione, 1-(p-nitrophenyl)-
- 1,3-Butanedione, 1-(m-nitrophenyl)-
- 1,3-Butanedione, 1-(4-nitrophenyl)-
These compounds differ in their reactivity, stability, and applications, making each unique in its own right.
Propiedades
Número CAS |
5463-78-5 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 |
Clave InChI |
GHVZFKABKYFVRO-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
| 5463-78-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)
